molecular formula C20H24N2OS B033155 Propiomazine CAS No. 362-29-8

Propiomazine

Cat. No. B033155
CAS RN: 362-29-8
M. Wt: 340.5 g/mol
InChI Key: UVOIBTBFPOZKGP-UHFFFAOYSA-N
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Description

Propiomazine is a phenothiazine derivative, a class of compounds known for a wide range of pharmacological activities. Phenothiazines are heterocyclic compounds that can be formally derived from benzene through substitution of carbon atoms by nitrogen and oxygen. They have been extensively studied for their various functional groups and related biological activities, including sedative and analgesic effects, although propiomazine specifically is not highlighted for its analgesic properties in the literature reviewed (McGee & Alexander, 1979).

Synthesis Analysis

Synthetic approaches to phenothiazines, like propiomazine, involve diverse methodologies. While specific synthesis routes for propiomazine are not detailed in the accessible literature, general strategies for synthesizing phenothiazines and their derivatives include the use of solid-phase synthesis (SPS) techniques for preparing heterocycles bearing oxazine and thiazine scaffolds, which are structurally related to propiomazine (Králová, Ručilová, & Soural, 2018). These methodologies offer pathways to diverse compounds with various functionalizations, potentially applicable to propiomazine synthesis.

Molecular Structure Analysis

The molecular structure of propiomazine, as a derivative of phenothiazine, comprises a tricyclic core with two nitrogen atoms and one sulfur atom. This structure is foundational for the pharmacological profile of phenothiazines, where modifications at different positions on the ring structure can significantly alter biological activity. The specific structure-activity relationships (SAR) of propiomazine would be closely related to its phenothiazine core and the substituents attached to this framework.

Chemical Reactions and Properties

Phenothiazines, including propiomazine, undergo various chemical reactions, primarily due to their reactive tricyclic core and substituents. These reactions can include oxidation, reduction, and substitution, affecting the compound's chemical properties and biological activity. The literature provides insights into the chemical behaviors of phenothiazine derivatives, indicating a capacity for significant modifications and the synthesis of new compounds with varied biological activities (Asif & Imran, 2020).

Scientific Research Applications

  • Scientific Field: Psychiatry

    • Application : Propiomazine, an atypical antipsychotic agent, is used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia .
    • Method of Application : Propiomazine binds to alpha (1), dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors .
  • Scientific Field: Sleep Medicine

    • Application : Propiomazine is largely used for its antihistamininc sleep inducing effects in treating insomnia .
    • Method of Application : Its main use as a sedative is due to its antihistamine effect . It acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors .
  • Scientific Field: Obsessive-Compulsive Disorder Treatment

    • Application : Future uses of Propiomazine may include the treatment of obsessive-compulsive disorder .
    • Method of Application : Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors .
  • Scientific Field: Autism Treatment

    • Application : Propiomazine may be used in the future for the treatment of severe behavioral disorders in autism .
    • Method of Application : Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors .
  • Scientific Field: Anesthesia

    • Application : Propiomazine is used to produce sedation and relieve anxiety before or during surgery or other procedures .
    • Method of Application : Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors .
  • Scientific Field: Obstetrics

    • Application : Propiomazine is used in combination with analgesics during labor .
    • Method of Application : Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended . Some side effects include convulsions (seizures), difficult or unusually fast breathing, fast or irregular heartbeat or pulse, fever (high), high or low blood pressure, loss of bladder control, muscle stiffness (severe), unusual increase in sweating, unusually pale skin, and unusual tiredness or weakness .

properties

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIBTBFPOZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023520
Record name Propiomazine
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Molecular Weight

340.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Propiomazine
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Boiling Point

235-245 °C @ 0.5 MM HG
Record name PROPIOMAZINE
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Solubility

SLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT; 1 G SOL IN 4.5 ML WATER; FREELY SOL IN ALCOHOL; INSOL IN BENZENE /HYDROCHLORIDE/, 7.03e-03 g/L
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Record name Propiomazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Its main use as a sedative is due to its antihistamine effect., ...ALSO HAS AN ANTIEMETIC ACTION. /HYDROCHLORIDE/
Record name Propiomazine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Propiomazine

CAS RN

362-29-8
Record name (±)-Propiomazine
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Record name Propiomazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/, MP: 201-206 °C /HYDROCHLORIDE/, MP: 240-242 °C /METHIODIDE/
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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